4-Methyl-1,3-thiazole-2-carbonyl chloride
Description
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-2-9-5(7-3)4(6)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXFKGABJPKDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664551 | |
| Record name | 4-Methyl-1,3-thiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79312-42-8 | |
| Record name | 4-Methyl-2-thiazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79312-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-thiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-thiazole-2-carbonyl chloride typically involves the chlorination of 4-Methyl-1,3-thiazole-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the carbonyl chloride derivative.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-thiazole-2-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methyl-1,3-thiazole-2-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts like pyridine are used to enhance the reaction rate.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Scientific Research Applications
The applications of 4-Methyl-1,3-thiazole-2-carbonyl chloride span several scientific disciplines:
Organic Synthesis
- Building Block : It serves as a crucial building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Reactivity : The carbonyl chloride group allows for nucleophilic substitution reactions, leading to the formation of amides, esters, and thioesters from interactions with amines, alcohols, and thiols.
Pharmaceutical Development
- Antimicrobial Agents : The compound has been explored for its potential in developing pharmaceutical agents targeting bacterial and fungal infections. Its reactivity enables the synthesis of derivatives with specific biological activities.
- Biological Activity : Interaction studies suggest that this compound may exhibit pharmacological properties by interacting with enzymes or receptors involved in disease processes.
Agrochemical Production
- The compound is also utilized in the production of agrochemicals due to its ability to form various derivatives that can enhance crop protection and growth.
Case Study 1: Antimicrobial Activity
A study investigated the synthesis of novel amides derived from this compound that exhibited significant antibacterial activity against various pathogens. The derivatives demonstrated enhanced efficacy compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents.
Case Study 2: Agrochemical Applications
Research focused on the application of this compound in synthesizing agrochemicals aimed at pest control. The derivatives formed showed promising results in field trials for crop protection against specific pests while maintaining low toxicity levels for non-target organisms.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-thiazole-2-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can have specific biological activities depending on their structure.
Comparison with Similar Compounds
Positional and Functional Group Isomers
5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS 61291-22-3)
- Structure : Methyl at position 5, carbonyl chloride at position 2.
- Molecular Formula: C₅H₄ClNOS.
- Key Differences : The methyl group at position 5 (adjacent to the nitrogen) may alter electronic effects compared to position 4, influencing reactivity in synthetic applications .
2-Methyl-1,3-thiazole-4-carbonyl chloride (CAS 55842-53-0)
- Structure : Methyl at position 2, carbonyl chloride at position 4.
- Molecular Weight : 161.61 g/mol.
- Applications : Used as an intermediate in drug synthesis, such as in the preparation of allosteric activators targeting the Free Fatty Acid 2 Receptor .
2-Methyl-1,3-thiazole-4-carboxylic Acid (CAS 35272-15-2)
- Structure : Methyl at position 2, carboxylic acid at position 4.
- Physical Properties : Melting point 148–149°C , molecular weight 143.16 g/mol .
- Reactivity : The carboxylic acid group enables salt formation or esterification, contrasting with the acyl chloride's electrophilic reactivity .
Functional Group Variations
4-Methyl-1,3-thiazole-2-sulfonyl Chloride (CAS 459843-97-1)
- Structure : Sulfonyl chloride replaces carbonyl chloride.
- Reactivity : Sulfonyl chlorides are precursors to sulfonamides, useful in antibiotics and polymers. The sulfonyl group enhances polarity compared to carbonyl chloride .
Ethyl 4-Methyl-2-(3-Methylphenyl)-1,3-thiazole-5-carboxylate (CAS 54001-10-4)
- Structure : Ester group at position 5, phenyl and methyl substituents.
- Molecular Weight : 261.34 g/mol.
- Applications : Demonstrates how ester functionalities expand utility in medicinal chemistry, such as in kinase inhibitors .
Physicochemical Properties
Biological Activity
4-Methyl-1,3-thiazole-2-carbonyl chloride is an organic compound notable for its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₄ClNOS
- Molecular Weight : Approximately 161.6 g/mol
- Appearance : White solid
- Functional Groups : Contains a thiazole ring and a carbonyl chloride group, which contributes to its reactivity.
The primary mechanism of action for this compound involves its function as an acylating agent. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity can lead to:
- Nucleophilic Substitution : The formation of various derivatives through reactions with nucleophiles.
- Hydrolysis : Conversion to 4-Methyl-1,3-thiazole-2-carboxylic acid in the presence of water.
- Condensation Reactions : Formation of amides and esters, which are significant in pharmaceutical synthesis.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains:
The compound significantly inhibited biofilm formation at concentrations below its MIC, indicating potential applications in treating biofilm-associated infections.
Anticancer Activity
Research has indicated that derivatives synthesized from this compound exhibit anticancer properties. For example:
- A series of thiazole derivatives displayed moderate antiproliferative activity against human cancer cell lines.
- One compound demonstrated significant inhibition of tubulin polymerization, suggesting a mechanism similar to known anticancer agents like colchicine .
Study on Antibacterial Efficacy
A study evaluated the antibacterial efficacy of synthesized thiazole derivatives derived from this compound. The results showed that certain derivatives had comparable or superior activity to standard antibiotics. The inhibition zones measured against various bacterial strains indicated effective antibacterial properties .
Anticancer Mechanism Exploration
In another investigation focusing on anticancer activity, compounds derived from thiazoles were assessed for their ability to disrupt microtubule dynamics. Immunofluorescence staining revealed that these compounds caused significant defects in microtubule assembly compared to controls, leading to abnormal mitotic spindle formation and cell cycle arrest in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-Methyl-1,3-thiazole-2-carboxylic acid | Moderate antibacterial activity | Precursor to carbonyl chloride derivative |
| 2-Aminothiazole | Significant antibacterial properties | Known for broad-spectrum activity |
| Thiazole | Base structure with varied derivatives | Found in many bioactive compounds |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-methyl-1,3-thiazole-2-carbonyl chloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via chlorination of 4-methyl-1,3-thiazole-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include anhydrous conditions, temperature control (60–80°C), and stoichiometric excess of chlorinating agent. Post-synthesis purification via vacuum distillation or recrystallization improves yield .
- Validation : Monitor reaction progress using TLC or FTIR to track carboxylic acid disappearance (loss of –OH stretch at ~2500–3000 cm⁻¹) and carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).
Q. How can the purity and structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR : ¹H NMR should show a singlet for the methyl group (δ ~2.5 ppm) and a downfield shift for the thiazole proton (δ ~8.0 ppm). ¹³C NMR should confirm the carbonyl chloride carbon (δ ~165–170 ppm) .
- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages with theoretical values (e.g., C: 36.06%, H: 2.52%, Cl: 19.02%) .
- Melting Point : Compare observed mp with literature values (if available) to assess purity .
Q. What safety precautions are critical when handling this compound?
- Handling : Use fume hoods, nitrile gloves, and acid-resistant PPE due to its reactivity with moisture and potential release of HCl gas. Store under inert gas (Ar/N₂) in sealed, desiccated containers .
- Decomposition : Hydrolysis produces 4-methyl-1,3-thiazole-2-carboxylic acid and HCl; neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization be resolved?
- Troubleshooting :
- Impurity Identification : Use HPLC-MS to detect byproducts (e.g., unreacted starting material or hydrolysis products).
- Solvent Artifacts : Ensure deuterated solvents (CDCl₃) are anhydrous; residual water can hydrolyze the carbonyl chloride, introducing carboxylic acid signals .
- Dynamic Effects : Variable-temperature NMR may resolve splitting caused by rotational isomerism in the thiazole ring .
Q. What strategies are effective for using this compound in peptide coupling reactions?
- Activation : Employ as an acylating agent with amines or alcohols. Use coupling agents like HOBt/DMAP to enhance reactivity and reduce racemization in peptide synthesis.
- Case Study : In synthesizing thiamine derivatives (e.g., thiamine pyrophosphate), the carbonyl chloride reacts with phosphate esters under controlled pH (7–8) to form stable amide bonds .
Q. How can crystallographic data for this compound be refined, especially with twinned crystals?
- Crystallography : Use SHELXL for structure refinement. For twinned data, apply TWIN/BASF commands to model twin domains. Validate with R-factor convergence (<5%) and electron density maps .
- Example : A similar thiazole derivative (4-chloromethyl-2-methylthiazole hydrochloride) was resolved in space group P2₁/c with Z = 4, showcasing planar thiazole geometry .
Q. What are the implications of substituent effects on the reactivity of this compound in heterocyclic chemistry?
- Electronic Effects : The electron-withdrawing carbonyl chloride group increases electrophilicity at C-2, facilitating nucleophilic substitution. The methyl group at C-4 sterically hinders but stabilizes intermediates via hyperconjugation.
- Applications : Used to synthesize bioactive thiazole-triazole hybrids (e.g., antitumor agents) via Huisgen cycloaddition or Suzuki coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
